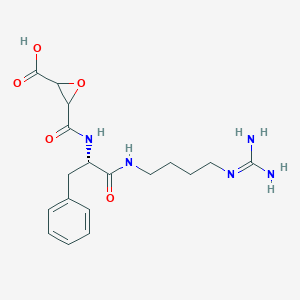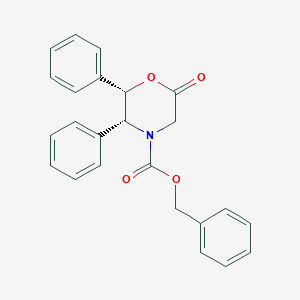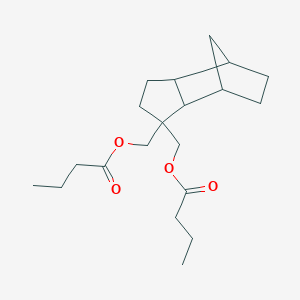
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate, also known as OMMD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. OMMD is a synthetic organic compound that belongs to the class of macrocyclic polyesters.
Wissenschaftliche Forschungsanwendungen
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been studied for its potential therapeutic applications in various fields, including cancer research, drug delivery, and material science. In cancer research, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a carrier for delivering drugs to specific target cells. In material science, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a building block for creating complex molecular structures.
Wirkmechanismus
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate exerts its biological effects through its ability to bind to DNA and inhibit its replication. This leads to the induction of apoptosis in cancer cells. Additionally, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy.
Biochemical and Physiological Effects:
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in drug delivery systems. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its complex synthesis method, which may make it difficult to produce on a large scale.
Zukünftige Richtungen
There are many potential future directions for research on (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate. One area of interest is the development of new drug delivery systems using (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate as a carrier. Additionally, further research is needed to fully understand the mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate and its potential applications in cancer therapy. Finally, the synthesis method of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate could be optimized to make it more efficient and cost-effective.
Synthesemethoden
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is synthesized through a multistep process that involves the reaction of butyric acid with ethylene glycol and maleic anhydride. The resulting product is then reacted with p-toluenesulfonic acid to obtain the final product, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate.
Eigenschaften
CAS-Nummer |
102110-10-1 |
|---|---|
Produktname |
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
[3-(butanoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl butanoate |
InChI |
InChI=1S/C20H32O4/c1-3-5-17(21)23-12-20(13-24-18(22)6-4-2)10-9-16-14-7-8-15(11-14)19(16)20/h14-16,19H,3-13H2,1-2H3 |
InChI-Schlüssel |
HPHBKSDLFUQCJC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
Kanonische SMILES |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
Andere CAS-Nummern |
102110-10-1 |
Synonyme |
(octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








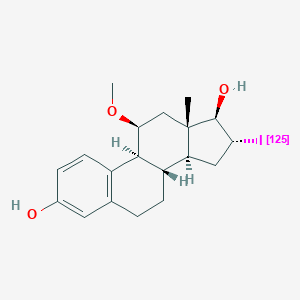

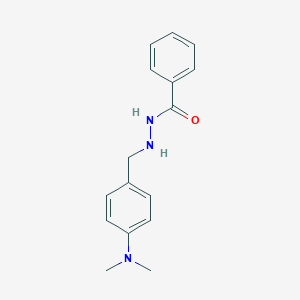

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

